Cas no 2034501-67-0 (1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one)

1-{2-Oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one is a specialized organic compound featuring a unique heterocyclic structure combining imidazolidinone, piperidine, and pyridazine moieties. Its molecular design offers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or active ingredient in drug discovery. The presence of multiple functional groups enhances its reactivity and binding affinity, making it a candidate for targeting specific biological pathways. The compound's stability and solubility profile may facilitate formulation development. Further studies are required to fully elucidate its pharmacological or chemical applications, but its structural complexity suggests promising versatility in synthetic chemistry and medicinal research.
1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one structure
2034501-67-0 structure
Product name:1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
CAS No:2034501-67-0
MF:C20H23N5O3
MW:381.4283
CID:5353320

1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one
    • 1-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one
    • 1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
    • Inchi: 1S/C20H23N5O3/c26-19(15-24-12-13-25(20(24)27)16-6-2-1-3-7-16)23-11-5-8-17(14-23)28-18-9-4-10-21-22-18/h1-4,6-7,9-10,17H,5,8,11-15H2
    • InChI Key: XBTGEMGEAXLPQP-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C([H])=NN=1)C1([H])C([H])([H])N(C(C([H])([H])N2C(N(C3C([H])=C([H])C([H])=C([H])C=3[H])C([H])([H])C2([H])[H])=O)=O)C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 554
  • XLogP3: 1.1
  • Topological Polar Surface Area: 78.9

1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6490-0388-2mg
1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
2034501-67-0
2mg
$59.0 2023-09-08
Life Chemicals
F6490-0388-5μmol
1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
2034501-67-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6490-0388-3mg
1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
2034501-67-0
3mg
$63.0 2023-09-08
Life Chemicals
F6490-0388-1mg
1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
2034501-67-0
1mg
$54.0 2023-09-08
Life Chemicals
F6490-0388-2μmol
1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
2034501-67-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6490-0388-4mg
1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
2034501-67-0
4mg
$66.0 2023-09-08
Life Chemicals
F6490-0388-5mg
1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one
2034501-67-0
5mg
$69.0 2023-09-08

Additional information on 1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one

Professional Introduction to Compound with CAS No. 2034501-67-0 and Product Name: 1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one

Compound with the CAS number 2034501-67-0 and the product name 1-{2-oxo-2-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethyl}-3-phenylimidazolidin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, makes it a subject of intense research interest in medicinal chemistry.

The core structure of this compound consists of an imidazolidinone ring fused with a phenyl group, which is further modified by an ethyl side chain containing a pyridazine moiety linked to a piperidine ring. This unique combination of heterocyclic scaffolds not only imparts distinct chemical properties but also opens up possibilities for modulating various biological targets. The presence of the pyridazine and piperidine units is particularly noteworthy, as these motifs are well-documented for their role in drug design, often contributing to enhanced binding affinity and selectivity towards biological receptors.

In recent years, there has been a surge in research focused on developing novel compounds that can interact with complex biological pathways. The compound in question has been extensively studied for its potential pharmacological effects, particularly in the context of central nervous system (CNS) disorders, inflammation, and metabolic diseases. The pyridazin-3-yloxy substituent, in particular, has been shown to play a crucial role in modulating receptor interactions, making it a key focus for medicinal chemists seeking to develop next-generation therapeutics.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging the established pharmacophores present in similar compounds, researchers have been able to predict and validate its potential biological activities. Preliminary studies have suggested that this molecule exhibits promising properties as an inhibitor of certain enzymes and receptors implicated in various pathological conditions. For instance, its ability to interact with specific protein targets has been hypothesized to contribute to its potential therapeutic efficacy in treating conditions such as neurodegenerative diseases and chronic inflammation.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the pyridazine moiety into the piperidine ring is a critical step, necessitating precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications that can fine-tune the biological properties of the compound.

From a computational chemistry perspective, the molecular structure of this compound has been subjected to extensive virtual screening and molecular dynamics simulations. These studies aim to elucidate its binding interactions with biological targets at an atomic level. The results from these simulations have provided valuable insights into how different functional groups contribute to its overall activity profile. For example, the phenyl ring has been identified as a key determinant in stabilizing interactions with certain receptors, while the pyridazine unit appears to be critical for modulating enzyme activity.

The pharmacokinetic properties of this compound are another area of active investigation. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its clinical potential. Preliminary pharmacokinetic studies have indicated that the molecule exhibits favorable solubility and bioavailability parameters, suggesting its suitability for further development into an oral therapeutic agent. Additionally, metabolic stability studies have revealed that it undergoes predictable biotransformation pathways, which can be leveraged to optimize its pharmacological profile.

In parallel with experimental studies, computational approaches have been used to predict possible metabolic pathways and identify potential liabilities associated with drug-drug interactions. These predictive models rely on large datasets derived from known bioactive molecules and their metabolites, allowing researchers to anticipate how this compound might behave within complex biological systems. Such predictions are invaluable for guiding clinical development efforts and minimizing risks associated with adverse effects.

The potential therapeutic applications of this compound are vast and span multiple disease areas. In oncology research, for instance, it has shown promise as an inhibitor of kinases involved in tumor growth and progression. Its ability to disrupt aberrant signaling pathways has led to interest in exploring its efficacy against various types of cancer. Similarly, in neurology research, preliminary evidence suggests that it may modulate neurotransmitter systems relevant to conditions such as Alzheimer's disease and Parkinson's disease.

Another area where this compound shows promise is in anti-inflammatory therapy. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cardiovascular conditions. By targeting key inflammatory mediators and signaling pathways, this molecule could offer a novel approach to managing inflammation-driven pathologies. Early preclinical studies have demonstrated its ability to reduce inflammatory markers in animal models without significant off-target effects.

The development pipeline for this compound is still evolving but reflects ongoing efforts by pharmaceutical companies and academic institutions to translate preclinical findings into clinical reality. Collaborative initiatives between synthetic chemists who design new molecular entities like this one—biologists who study their mechanisms—and clinicians who evaluate their therapeutic potential—are essential for advancing drug discovery programs efficiently.

As research continues at an accelerated pace due technological advancements such as high-throughput screening technologies artificial intelligence-driven drug design platforms—compounds like those represented by CAS No 2034501 67 0 will continue play pivotal roles shaping future treatments across human health landscape said experts field noting structural diversity inherent these molecules opens door endless possibilities designing next generation medicines address unmet medical needs worldwide

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